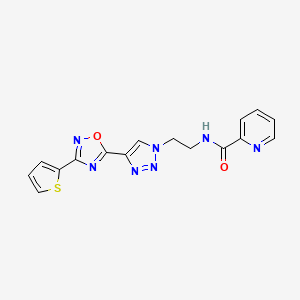

N-(2-(4-(3-(チオフェン-2-イル)-1,2,4-オキサジアゾール-5-イル)-1H-1,2,3-トリアゾール-1-イル)エチル)ピコリンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide is a useful research compound. Its molecular formula is C16H13N7O2S and its molecular weight is 367.39. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Characterization

The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of 1,2,4-Oxadiazole : The initial step involves the condensation of thiophene derivatives with hydrazides to form oxadiazole rings.

- Triazole Formation : The introduction of a triazole moiety can be achieved through the Huisgen cycloaddition reaction between azides and alkynes.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : Studies have shown that N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide demonstrates effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method has been used to evaluate the antimicrobial efficacy of this compound, revealing promising results in comparison to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies : In vitro assays against cancer cell lines have indicated that derivatives of oxadiazoles possess cytotoxic effects. For example, compounds similar to N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide have shown activity against breast cancer cell lines (MDA-MB 231), suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

Structure-Bioactivity Relationship

Understanding the relationship between the structure of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide and its biological activities is crucial for optimizing its efficacy:

| Structural Feature | Biological Activity |

|---|---|

| Thiophene Ring | Enhances lipophilicity and cellular uptake |

| Oxadiazole Moiety | Imparts antimicrobial properties |

| Triazole Linkage | Contributes to anticancer activity through molecular interactions with target proteins |

作用機序

Target of Action

The compound, also known as N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-2-carboxamide, is a complex molecule with multiple functional groupsBased on the presence of thiophene , oxadiazole , and triazole moieties, it can be inferred that the compound might interact with a variety of biological targets.

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , and antimicrobial activities . Oxadiazole derivatives have been reported to show potential as acetylcholine receptor nematicides . Triazole derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and antifungal effects .

Biochemical Pathways

For instance, thiophene derivatives are known to interact with various enzymes and receptors, thereby affecting multiple biochemical pathways .

Pharmacokinetics

The compound’s lipophilic nature, conferred by the thiophene and triazole moieties, might facilitate its absorption and distribution in the body .

Result of Action

Based on the known activities of thiophene, oxadiazole, and triazole derivatives, it can be speculated that the compound might exhibit a range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and nematicidal activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide generally involves multi-step organic reactions. Initial steps often include the preparation of intermediate heterocyclic rings through cyclization reactions. Thiophene can be synthesized from various starting materials like butane and sulfur sources through cyclization reactions. For the formation of the oxadiazole ring, cyclization reactions using hydrazine derivatives and carboxylic acids are common. Triazoles are typically prepared via azide-alkyne cycloaddition reactions in the presence of copper (Cu) catalysts. Subsequent linkage of these heterocycles with ethyl and picolinamide groups can be achieved through nucleophilic substitution or amide coupling reactions using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production typically scales up the laboratory methods, often optimizing conditions to increase yield and reduce costs. This involves precise control of reaction conditions like temperature, pressure, solvent selection, and purification techniques. Continuous flow chemistry and high-throughput methods are also employed to enhance efficiency in industrial settings.

化学反応の分析

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, leading to sulfoxides or sulfones.

Reduction: The oxadiazole and triazole rings are relatively stable under reductive conditions, but reduction reactions can target other functional groups present in the compound.

Substitution: Substitution reactions on the thiophene ring can be carried out with electrophiles, forming diverse derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be employed.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents such as bromine or nitronium ion.

Major Products: Depending on the specific reaction conditions, oxidation can yield sulfoxides or sulfones, reduction might lead to deoxygenated derivatives, and substitutions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications: N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide has multifaceted applications across several scientific domains:

Chemistry: Used as a building block for the synthesis of complex molecules, particularly in heterocyclic chemistry.

Biology: Exhibits potential as a bioactive compound, interacting with various biological targets.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Employed in the design of advanced materials with specific electronic, optical, or catalytic properties.

Mechanism of Action: The biological effects of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide are believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. For instance, the compound might inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The precise mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds: N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide stands out due to its intricate molecular architecture, which offers a unique set of properties. Other similar compounds include:

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: Differing by the picolinamide group's replacement with benzamide, this compound shares some structural similarities but exhibits different biological activities.

N-(2-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide:

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide's combination of thiophene, oxadiazole, and triazole rings with picolinamide makes it unique and valuable for various scientific investigations and applications.

生物活性

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.39 g/mol |

| IUPAC Name | N-(2-(4-(3-thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide |

| SMILES | CC(C(=O)N1=CC=CN=C1)N=C(N)=N(C)C(=O)N(C)C(=O)C(C)=C(C)C(=O)C(C)=C(C)C(=O)C(C)=C(C)C(=O)C(C)=C(C)C(=O)C(C)=C(C) |

The compound's biological activity is attributed to several mechanisms:

- Anticancer Activity : Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. They act by inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA replication and repair .

- Antimicrobial Properties : Compounds with thiophene and oxadiazole structures have demonstrated antimicrobial activities against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation .

Anticancer Activity

A study examining the antiproliferative effects of oxadiazole derivatives showed that compounds similar to N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide exhibited significant growth inhibition in various cancer cell lines including MCF7 (breast cancer) and HT29 (colon cancer). The GI50 values were reported in the micromolar range .

Antimicrobial Activity

Research on thiophene derivatives indicated that compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably low, indicating strong antibacterial potential .

Comparative Biological Activity Table

| Biological Activity | Compound Type | Observed Effects |

|---|---|---|

| Anticancer | Oxadiazole Derivatives | Inhibition of cancer cell proliferation |

| Antimicrobial | Thiophene-containing Compounds | Effective against various bacterial strains |

| Anti-inflammatory | Oxadiazole Derivatives | Modulation of inflammatory markers |

特性

IUPAC Name |

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O2S/c24-15(11-4-1-2-6-17-11)18-7-8-23-10-12(20-22-23)16-19-14(21-25-16)13-5-3-9-26-13/h1-6,9-10H,7-8H2,(H,18,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLCPVVOMYDFFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。